molecular formula C12H18N2O4 B2843517 methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate CAS No. 958843-45-3

methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate

Cat. No. B2843517
CAS RN: 958843-45-3
M. Wt: 254.286
InChI Key: VTQXRLLQYZXPLE-JTQLQIEISA-N
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Description

Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate, also known as MFCM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism Of Action

The exact mechanism of action of methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of information on its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate. One area of interest is its potential as a drug target for the treatment of various diseases, including cancer and inflammation. Another area of interest is its use as a building block for the synthesis of peptides and other bioactive compounds. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate.

Synthesis Methods

Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate can be synthesized through a multi-step process involving the use of various reagents and catalysts. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the addition of methylamine to form the corresponding amide. The resulting amide is then reacted with (2S)-2-amino-3-methylbutanoic acid in the presence of a coupling agent to form methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate.

Scientific Research Applications

Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has shown potential in various research applications, including its use as a building block for the synthesis of peptides and other bioactive compounds. It has also been investigated for its potential as a drug target for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(2)10(11(15)17-3)14-12(16)13-7-9-5-4-6-18-9/h4-6,8,10H,7H2,1-3H3,(H2,13,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQXRLLQYZXPLE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate

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